5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of 1-indanone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals and polymerization catalysts .
Preparation Methods
The synthesis of 5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves several steps. One common method includes the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone react with various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as acetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, Donepezil hydrochloride, a derivative of this compound, acts as an acetylcholine esterase inhibitor, increasing acetylcholine concentrations and improving cholinergic function . This mechanism is particularly useful in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as:
1-Indanone: Another 1-indanone derivative with similar biological activities.
Donepezil hydrochloride: A well-known pharmaceutical used for Alzheimer’s treatment.
5,6-Dimethoxy-1-indanone: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
149862-32-8 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5,6-dimethoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-8-5-10(15-3)11(16-4)6-9(8)12(13)14/h5-6H,7H2,1-4H3 |
InChI Key |
WSCPCJGTGVAWHA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C |
Origin of Product |
United States |
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